molecular formula C35H35N3O8 B13427695 4-amino-1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-5-(furan-2-yl)pyrimidin-2-one

4-amino-1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-5-(furan-2-yl)pyrimidin-2-one

Cat. No.: B13427695
M. Wt: 625.7 g/mol
InChI Key: BVCNNNKIJMNDAV-WTGZKXAYSA-N
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Description

5-Furan-2-yl-2’-O-methyl-5’-O-DMTr-cytidine is a purine nucleoside analog. Purine nucleoside analogs have broad antitumor activity targeting indolent lymphoid malignancies. The anticancer mechanisms in this process rely on inhibition of DNA synthesis and induction of apoptosis .

Preparation Methods

The synthesis of 5-Furan-2-yl-2’-O-methyl-5’-O-DMTr-cytidine involves several stepsThe reaction conditions typically involve the use of protecting groups such as dimethoxytrityl (DMTr) and methylation of the hydroxyl groups . Industrial production methods may involve large-scale synthesis using similar routes but optimized for higher yields and purity.

Chemical Reactions Analysis

5-Furan-2-yl-2’-O-methyl-5’-O-DMTr-cytidine undergoes various chemical reactions, including:

Scientific Research Applications

5-Furan-2-yl-2’-O-methyl-5’-O-DMTr-cytidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its interactions with biological macromolecules and its potential as a biochemical probe.

    Medicine: Due to its antitumor activity, it is researched for potential therapeutic applications in cancer treatment.

    Industry: It is used in the development of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism by which 5-Furan-2-yl-2’-O-methyl-5’-O-DMTr-cytidine exerts its effects involves the inhibition of DNA synthesis and induction of apoptosis. The compound targets DNA polymerases and other enzymes involved in DNA replication, leading to the disruption of cell division and ultimately cell death .

Comparison with Similar Compounds

Similar compounds to 5-Furan-2-yl-2’-O-methyl-5’-O-DMTr-cytidine include other purine nucleoside analogs such as fludarabine and cladribine. These compounds also exhibit antitumor activity by inhibiting DNA synthesis. 5-Furan-2-yl-2’-O-methyl-5’-O-DMTr-cytidine is unique due to the presence of the furan-2-yl group, which may confer different pharmacokinetic and pharmacodynamic properties .

Properties

Molecular Formula

C35H35N3O8

Molecular Weight

625.7 g/mol

IUPAC Name

4-amino-1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-5-(furan-2-yl)pyrimidin-2-one

InChI

InChI=1S/C35H35N3O8/c1-41-25-15-11-23(12-16-25)35(22-8-5-4-6-9-22,24-13-17-26(42-2)18-14-24)45-21-29-30(39)31(43-3)33(46-29)38-20-27(28-10-7-19-44-28)32(36)37-34(38)40/h4-20,29-31,33,39H,21H2,1-3H3,(H2,36,37,40)/t29-,30-,31-,33-/m1/s1

InChI Key

BVCNNNKIJMNDAV-WTGZKXAYSA-N

Isomeric SMILES

CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=C(C(=NC2=O)N)C3=CC=CO3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O

Canonical SMILES

COC1C(C(OC1N2C=C(C(=NC2=O)N)C3=CC=CO3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O

Origin of Product

United States

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